
Propylhexedrine
Overview
Description
Propylhexedrine is an organic compound that belongs to the class of alkylamines. It is commonly sold under the brand name Benzedrex and is primarily utilized as a topical nasal decongestant . This compound was first used medically in 1949 and has been used primarily within the United States since then . Its main indications are the relief of congestion due to colds, allergies, and allergic rhinitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylhexedrine can be synthesized through the catalytic hydrogenation of methamphetamine. The process involves the reduction of the aromatic ring of methamphetamine to a cyclohexane ring, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is produced through a similar hydrogenation process, utilizing catalysts such as palladium or platinum on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete reduction of the aromatic ring .
Chemical Reactions Analysis
Types of Reactions
Propylhexedrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various derivatives depending on the substituent used.
Scientific Research Applications
Pharmacological Profile
Propylhexedrine acts as a sympathomimetic agent, primarily functioning as a norepinephrine and dopamine releaser in the central nervous system. Its mechanism involves reversing the flow of neurotransmitters through their transporters, leading to increased levels of norepinephrine, dopamine, and serotonin in the synaptic cleft. This results in physiological effects similar to those induced by epinephrine, such as increased heart rate, vasoconstriction, and bronchodilation .
Medical Uses
The primary medical application of this compound is for the temporary relief of nasal congestion due to conditions like colds, allergies, and allergic rhinitis. It is marketed under the brand name Benzedrex and is administered as a nasal inhaler. The recommended dosage is typically four inhalations (0.4 to 0.5 mg per inhalation) every two hours for adults and children over six years old, with a maximum usage period of three days .
Efficacy Studies
Research has demonstrated that this compound effectively reduces nasal airway resistance for up to 120 minutes after administration . A comparative study indicated that subjective assessments of congestion were less reliable than objective measurements of nasal resistance .
Neurological Risks
Despite its therapeutic benefits, this compound has been associated with significant risks, particularly when misused. A recent case report highlighted neurological deficits following oral misuse of the compound. A 21-year-old male experienced severe symptoms including diplopia and ataxia after ingesting this compound extracted from an inhaler. MRI findings indicated vasogenic edema in critical brain areas . Such cases underline the potential for serious adverse effects stemming from misuse.
Abuse Potential
Historically, this compound was introduced as a safer alternative to amphetamines but has since been linked to recreational use for its stimulant effects. Reports indicate that intravenous abuse can lead to severe complications such as brainstem dysfunction and transient diplopia . The method of preparation for intravenous use involves extracting the active ingredient from inhalers, which poses significant health risks .
Summary of Applications and Risks
Application | Description | Risks |
---|---|---|
Nasal Decongestant | Relief from nasal congestion due to colds and allergies | Misuse can lead to neurological deficits and other serious health issues |
Stimulant Effects | Recreational use for amphetamine-like effects | High potential for abuse; can cause psychosis and cardiovascular issues |
Research Studies | Evaluated for effectiveness in reducing nasal resistance | Adverse effects noted in cases of misuse |
Mechanism of Action
Propylhexedrine acts as an alpha-adrenergic agonist, stimulating alpha-adrenergic receptors in the nasal conjunctiva and arterioles to produce vasoconstriction, resulting in nasal decongestion . It also causes the norepinephrine, dopamine, and serotonin transporters to reverse their direction of flow, leading to the release of these neurotransmitters from the vesicles to the cytoplasm and from the cytoplasm to the synapse . Additionally, it antagonizes the action of VMAT2, causing the release of more neurotransmitters .
Comparison with Similar Compounds
Propylhexedrine is similar in chemical structure to phenylethylamines, which are found in the core of many trace amines and sympathomimetic drugs . The main difference is the presence of an alicyclic cyclohexyl group instead of the aromatic phenyl group of a phenethylamine . Similar compounds include:
- Cyclopentamine
- Methylhexanamine
- Tuaminoheptane
- Amphetamine
- Methamphetamine
This compound is unique due to its specific structure, which allows it to act as a nasal decongestant with fewer central nervous system effects compared to amphetamines .
Biological Activity
Propylhexedrine, an alkylamine compound primarily used as a topical nasal decongestant, exhibits significant biological activity through its mechanisms as an adrenergic agonist and a norepinephrine-dopamine releasing agent. This article delves into the pharmacological properties, mechanisms of action, clinical implications, and case studies associated with this compound.
This compound primarily acts as an alpha-adrenergic agonist , leading to vasoconstriction in nasal blood vessels and subsequent reduction in mucosal swelling, thereby alleviating nasal congestion. At therapeutic doses, it is effective in treating symptoms associated with colds and allergies. However, at higher doses, it exhibits stimulant effects similar to those of amphetamines by releasing norepinephrine and dopamine in the central nervous system (CNS) .
Key Mechanisms:
- Adrenergic Agonism: Causes vasoconstriction and reduces nasal congestion.
- Norepinephrine-Dopamine Releasing Agent (NDRA): Increases levels of norepinephrine and dopamine, leading to heightened alertness and potential euphoria.
- Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Enhances monoamine release.
- Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Increases neurotransmitter availability in the synapse .
Pharmacokinetics
This compound is administered primarily via inhalation, with rapid absorption leading to peak plasma concentrations within 30 minutes. The compound's half-life is variable but generally ranges from 2 to 4 hours. Notably, this compound can lead to false positives for other amphetamines on drug screening tests due to its structural similarities .
Clinical Implications and Adverse Effects
While this compound is effective for nasal congestion relief, its misuse has raised significant health concerns. The FDA has documented numerous cases of abuse, leading to severe adverse effects including:
- Neurological Issues: Reports of brainstem dysfunction and transient diplopia following intravenous abuse have been noted .
- Cardiovascular Risks: Increased heart rate, hypertension, and myocardial infarction are documented complications of misuse .
- Psychological Effects: Users may experience psychosis, agitation, hallucinations, and anxiety .
Case Study 1: Neurological Deficits
A report detailed two cases of brainstem dysfunction following intravenous abuse of this compound. Patients exhibited transient diplopia and other neurological deficits that persisted for months. MRI findings indicated vasogenic edema likely due to vasospasm .
Case Study 2: Abuse Patterns
Between 2000 and 2019, U.S. poison control centers recorded 460 cases related to this compound abuse. Among these cases, severe outcomes included 21 life-threatening events and nine fatalities attributed directly or indirectly to this compound misuse .
Summary of Findings
Aspect | Details |
---|---|
Primary Use | Nasal decongestant (Benzedrex®) |
Mechanism | Alpha-adrenergic agonist; NDRA |
Pharmacokinetics | Rapid absorption; half-life 2-4 hours |
Adverse Effects | Neurological dysfunction; cardiovascular events; psychological disturbances |
Abuse Cases (2000-2019) | 460 reported cases; 21 severe outcomes; 9 deaths |
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of propylhexedrine, and how do they differ from structurally related compounds like amphetamines?
this compound acts as a norepinephrine and dopamine reuptake inhibitor and releaser, primarily through its laevorotatory (S)-isomer. Unlike amphetamines, its α-adrenergic vasoconstrictive effects dominate over central nervous system (CNS) stimulation, making it less potent in inducing euphoria . Methodologically, comparative studies using in vitro neurotransmitter uptake assays (e.g., synaptosomal preparations) and receptor-binding affinity tests (e.g., radioligand displacement) can elucidate these differences. Rodent models with microdialysis for real-time catecholamine measurement in the nucleus accumbens are also critical .
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound for experimental use?
Follow the International Council for Harmonisation (ICH) guidelines for analytical validation. For synthesis, document reaction conditions (e.g., temperature, catalysts) and verify purity via high-performance liquid chromatography (HPLC) with UV detection. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For known compounds, cross-reference spectral data with published literature; for novel derivatives, provide full characterization (e.g., elemental analysis, X-ray crystallography) .
Q. What validated analytical methods are recommended for detecting this compound in biological samples?
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., heptafluorobutyric anhydride) is standard for urine and blood analysis. For high-throughput studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization (APCI) offers sensitivity (limit of detection: 0.001–0.005 mg/L) without derivatization. Always include internal standards (e.g., deuterated this compound) to control for matrix effects .
Advanced Research Questions
Q. How can conflicting data on this compound’s abuse potential be resolved, given historical underreporting and recent case resurgence?
Conduct systematic reviews with meta-analysis of case reports (1970s–present) and triangulate findings with anonymized data from harm-reduction forums (e.g., Reddit, Erowid). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design longitudinal cohort studies tracking emergency department admissions linked to this compound misuse. Use geospatial mapping to identify hotspots and correlate with local drug policies .
Q. What experimental designs are optimal for studying this compound’s metabolic pathways and potential drug-drug interactions?
Employ in vitro hepatocyte or microsomal assays to identify cytochrome P450 (CYP) isoforms involved in N-demethylation and 4-hydroxylation. Pair with in vivo rodent models administered CYP inhibitors (e.g., ketoconazole) to validate metabolic pathways. For interaction studies, use isobolographic analysis to assess synergism/antagonism with common co-abused substances (e.g., kratom, benzodiazepines) .
Q. How can researchers address ethical and logistical challenges in human studies on this compound’s neurotoxic effects?
Adhere to Institutional Review Board (IRB) protocols for retrospective studies using de-identified patient records. For prospective designs, use non-invasive neuroimaging (e.g., fMRI or PET scans with dopamine transporter ligands) to assess CNS changes in recovered users. Mitigate risks by excluding participants with psychosis history and implementing real-time adverse event monitoring .
Q. Data Contradictions and Gaps
Q. Why do rodent models show a short elimination half-life (~2.5 hours) for this compound, while human case reports describe prolonged effects (4–10 hours)?
Species-specific differences in metabolic enzymes (e.g., CYP2D6 activity) and volume of distribution (Vd = 19.3 L/kg in rodents) may explain this discrepancy. Validate findings using humanized CYP2D6 mouse models or in silico pharmacokinetic simulations (e.g., PBPK modeling). Cross-reference with human pharmacokinetic data from controlled dosing trials, if available .
Q. How can the lack of recent epidemiological data on this compound abuse be addressed?
Propose inclusion of this compound in national drug surveillance programs (e.g., SAMHSA’s DAWN network). Collaborate with poison control centers to standardize reporting codes. Use natural language processing (NLP) to mine electronic health records for undocumented cases .
Q. Methodological Resources
Properties
IUPAC Name |
1-cyclohexyl-N-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRIVQIOJSSCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1007-33-6 (hydrochloride) | |
Record name | Propylhexedrine [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023526 | |
Record name | (+/-) Propylhexedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Propylhexedrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015659 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Propylhexidrine causes the norepinephrine, dopamine, and serotonin (5HT) transporters to reverse their direction of flow. This inversion leads to a release of these transmitters from the vesicles to the cytoplasm and from the cytoplasm to the synapse. It also antagonizes the action of VMAT2, causing the release of more neurotransmitters. | |
Record name | Propylhexedrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06714 | |
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CAS No. |
101-40-6, 3595-11-7 | |
Record name | Propylhexedrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propylhexedrine [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylhexedrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06714 | |
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Record name | Propylhexedrine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32410 | |
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Record name | (+/-) Propylhexedrine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propylhexedrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,α-dimethylcyclohexaneethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PROPYLHEXEDRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQU92IU8LL | |
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Record name | Propylhexedrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015659 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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